molecular formula C12H17N3O3S B2980021 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isobutyramide CAS No. 2034402-29-2

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isobutyramide

Cat. No.: B2980021
CAS No.: 2034402-29-2
M. Wt: 283.35
InChI Key: YFYDDNPMXYDAGV-UHFFFAOYSA-N
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Description

N-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isobutyramide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core modified with dimethyl-dioxido (sulfone) groups and an isobutyramide side chain. This structure confers unique electronic and steric properties, distinguishing it from related compounds. Although direct synthesis data for this compound are absent in the provided evidence, its structural analogs and related methodologies offer insights for comparison.

Properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S/c1-8(2)12(16)13-9-5-6-10-11(7-9)15(4)19(17,18)14(10)3/h5-8H,1-4H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYDDNPMXYDAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC2=C(C=C1)N(S(=O)(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isobutyramide is a complex organic compound with potential therapeutic applications due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula : C17H16N6O3S
Molecular Weight : 384.4 g/mol
CAS Number : 2034544-18-6

The compound features a unique structure that includes a benzo[c][1,2,5]thiadiazole moiety and an isobutyramide functional group. This structural diversity contributes to its pharmacological properties and interactions with biological systems.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism and proliferation.
  • Modulation of Signaling Pathways : The compound may interact with various signaling pathways that regulate cell growth and survival.
  • Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activity, which can protect cells from oxidative stress.

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity : Studies suggest that this compound may inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. For instance, it has shown efficacy against breast cancer and leukemia cell lines.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
CCRF-CEM (Leukemia)10Cell cycle arrest
  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against both bacterial and fungal strains. This suggests possible applications in treating infections.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the compound's efficacy. Modifications to the thiadiazole ring or the isobutyramide side chain can significantly impact biological activity:

  • Substituent Variations : Alterations in the substituents on the thiadiazole ring have been correlated with changes in potency against specific targets.
ModificationBiological Activity
Methyl group at position 3Increased anticancer activity
Hydroxyl group at position 4Enhanced antimicrobial properties

Study 1: Anticancer Efficacy

A study conducted by researchers demonstrated that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells at an IC50 value of 15 µM. The mechanism was attributed to apoptosis induction and disruption of mitochondrial function.

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Candida albicans. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens, suggesting its potential as a therapeutic agent in infectious diseases.

Comparison with Similar Compounds

Structural Comparison with Benzodioxine-Based Thiadiazole Derivatives

The benzo[c][1,2,5]thiadiazole core in the target compound differs from the 1,4-benzodioxine-fused thiadiazole derivatives synthesized in . Key distinctions include:

  • Heteroatom Arrangement : The target compound’s thiadiazole ring contains sulfur and nitrogen, whereas benzodioxine derivatives incorporate oxygen (dioxane) and sulfur/nitrogen (thiadiazole) .
  • Substituents : The target’s isobutyramide group contrasts with hydrazinecarbothioamide substituents in benzodioxine analogs, affecting hydrogen-bonding capacity and metabolic stability.

Comparison with Phenoxymethylbenzoimidazole-Thiazole-Triazole Acetamides

describes acetamide derivatives with triazole-thiazole and benzoimidazole moieties. Key comparisons include:

  • Amide vs. Acetamide : The target’s isobutyramide is structurally simpler than ’s aryl-thiazole-triazole acetamides, which may reduce steric hindrance and improve membrane permeability .
  • Synthetic Complexity : employs multi-step syntheses with variable catalysts (e.g., Cu(I) for click chemistry), whereas the target’s synthesis (if analogous to ) may involve fewer steps under milder conditions .

Comparison with Thiazolylmethylcarbamate Analogs

highlights thiazolylmethylcarbamates with complex stereochemistry and carbamate linkages. Contrasts include:

  • Functional Groups : Carbamates (esters) in differ from the target’s amide group, impacting hydrolytic stability. Carbamates are more prone to enzymatic cleavage, whereas amides resist hydrolysis under physiological conditions .

Comparison with Thiazole Carbohydrazide Derivatives

synthesizes a thiazole carbohydrazide with nitro and benzofuran groups. Key differences:

  • Reactivity : The target’s sulfone group stabilizes the thiadiazole ring, whereas ’s nitro group introduces strong electron-withdrawing effects, increasing electrophilicity at the benzofuran moiety .
  • Bioactivity : Carbohydrazides in may exhibit antimicrobial activity, while the target’s amide and sulfone groups could favor anti-inflammatory or anticancer applications .

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